molecular formula C8H7BrClNO5S B2726169 5-Bromo-2-methoxy-4-methyl-3-nitrobenzene-1-sulfonyl chloride CAS No. 1803570-11-7

5-Bromo-2-methoxy-4-methyl-3-nitrobenzene-1-sulfonyl chloride

Cat. No.: B2726169
CAS No.: 1803570-11-7
M. Wt: 344.56
InChI Key: WFJCKOGQDIFABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methoxy-4-methyl-3-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H7BrClNO5S. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitrobenzene-1-sulfonyl chloride typically involves multiple steps. One common method includes the nitration of 4-bromo-2-methoxytoluene, followed by sulfonation and chlorination. The reaction conditions often require the use of strong acids and bases, such as sulfuric acid and hydrochloric acid, under controlled temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and sulfonation processes, utilizing automated reactors to ensure consistency and safety. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-4-methyl-3-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-4-methyl-3-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles, leading to the formation of stable products. This reactivity is exploited in the synthesis of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methoxy-4-methyl-3-nitrobenzene-1-sulfonyl chloride is unique due to the presence of multiple functional groups, including bromine, methoxy, methyl, nitro, and sulfonyl chloride. This combination of groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

5-bromo-2-methoxy-4-methyl-3-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO5S/c1-4-5(9)3-6(17(10,14)15)8(16-2)7(4)11(12)13/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJCKOGQDIFABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1[N+](=O)[O-])OC)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.